REACTION_CXSMILES
|
F[C:2]1[CH:7]=[C:6]([I:8])[CH:5]=[CH:4][N:3]=1.O.[NH2:10]N.[C:12](#[N:14])C>>[I:8][C:6]1[CH:5]=[CH:4][N:3]2[CH:12]=[N:14][N:10]=[C:2]2[CH:7]=1 |f:1.2|
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
FC1=NC=CC(=C1)I
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
O.NN
|
Name
|
|
Quantity
|
6 mL
|
Type
|
reactant
|
Smiles
|
C(C)#N
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at 80° C. for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
the solvents were distilled outunder reduced pressure
|
Type
|
ADDITION
|
Details
|
5 ml of dimethylformamide and 3 ml of ethyl orthoformate were added to the residues
|
Type
|
STIRRING
|
Details
|
stirred at 150° C. for 2 hours
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
cooled down to room temperature
|
Type
|
ADDITION
|
Details
|
after adding water
|
Type
|
EXTRACTION
|
Details
|
The products were extracted with chloroform
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
after drying with anhydrous sodium sulfate
|
Type
|
DISTILLATION
|
Details
|
the solvents were distilled outunder reduced pressure
|
Type
|
WASH
|
Details
|
The obtained residues were washed with ethyl acetate
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
IC1=CC=2N(C=C1)C=NN2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 680 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |